molecular formula C25H27NO4S2 B14172270 (5E)-5-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 6584-13-0

(5E)-5-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B14172270
CAS No.: 6584-13-0
M. Wt: 469.6 g/mol
InChI Key: IRUMGUVIXHEUQH-HAVVHWLPSA-N
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Description

The compound “(5E)-5-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5E)-5-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiazolidinone ring: This can be achieved by the reaction of a suitable aldehyde with a thioamide in the presence of a base.

    Introduction of the benzylidene group: This step involves the condensation of the thiazolidinone with a benzaldehyde derivative under basic or acidic conditions.

    Etherification: The ethoxy and propoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy and propoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases/Acids: Sodium hydroxide, hydrochloric acid.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted thiazolidinones.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

Thiazolidinone derivatives have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound may exhibit similar activities and can be explored for its therapeutic potential.

Medicine

Due to its potential biological activities, the compound can be investigated for drug development. It may serve as a lead compound for the design of new pharmaceuticals targeting specific diseases.

Industry

The compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other industrial products.

Mechanism of Action

The mechanism of action of the compound depends on its specific biological activity. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-benzylidene-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: A simpler analog without the ethoxy and propoxy groups.

    (5E)-5-(4-hydroxybenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: An analog with a hydroxy group instead of the ethoxy group.

Uniqueness

The presence of the ethoxy and propoxy groups in “(5E)-5-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” may impart unique properties, such as increased lipophilicity or enhanced biological activity, compared to its simpler analogs.

Properties

CAS No.

6584-13-0

Molecular Formula

C25H27NO4S2

Molecular Weight

469.6 g/mol

IUPAC Name

(5E)-5-[[3-ethoxy-4-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H27NO4S2/c1-4-12-26-24(27)23(32-25(26)31)17-19-10-11-21(22(16-19)28-5-2)30-14-7-13-29-20-9-6-8-18(3)15-20/h4,6,8-11,15-17H,1,5,7,12-14H2,2-3H3/b23-17+

InChI Key

IRUMGUVIXHEUQH-HAVVHWLPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC=C)OCCCOC3=CC=CC(=C3)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)OCCCOC3=CC=CC(=C3)C

Origin of Product

United States

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